2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Overview
Description
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a compound that features a unique structure combining a piperidine ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized to introduce the piperidine and pyridine moieties . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the rings and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride involves its interaction with specific molecular targets and pathways within cells. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine and pyridine rings can further enhance these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules such as metronidazole, tinidazole, and ornidazole. These compounds share the imidazole ring but differ in their additional functional groups and overall structure .
Uniqueness
What sets 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride apart is its unique combination of the piperidine, imidazole, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKNGCBWVZELST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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